ルキソリチニブリン酸塩

概要

説明

ルキソリチニブリン酸塩は、骨髄線維症、真性赤血球増加症、ステロイド抵抗性急性移植片対宿主病の治療に主に使用される医薬品化合物です . これは、サイトカインシグナル伝達と造血に重要な役割を果たす、ヤヌスキナーゼ-シグナル伝達および転写活性化因子経路を標的とするヤヌスキナーゼ阻害剤です .

2. 製法

合成経路と反応条件: ルキソリチニブリン酸塩の合成は、中間体の調製から始まる複数の工程を伴います。 1つの方法には、式IIの化合物と式IVの化合物またはその塩を反応させて式IIIの化合物を得ることが含まれます。 この化合物は次に、アシルハロゲン化、アミド化、および脱水反応に供されて最終生成物が形成されます .

工業的製造方法: ルキソリチニブリン酸塩の調製のための改善されたプロセスが、商業的な需要を満たすために開発されました。 このプロセスは、収率と純度を高めるために、新規な中間体と最適化された反応条件を使用します .

科学的研究の応用

Ruxolitinib phosphate is a drug used to treat specific bone marrow diseases and is under investigation for other cancer types . It functions as a tyrosine kinase inhibitor, targeting the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathways . Ruxolitinib is available in both oral and topical forms, with the topical form being used to treat atopic dermatitis and vitiligo .

Medical Uses

- Myelofibrosis: Ruxolitinib phosphate is approved for adults with intermediate or high-risk myelofibrosis, including primary myelofibrosis, post-polycythemia vera myelofibrosis, and post-essential thrombocythemia myelofibrosis . Myelofibrosis is a bone marrow disease where the bone marrow is replaced by scar tissue, leading to decreased blood cell production .

- Polycythemia Vera: It is also used in adults with polycythemia vera who cannot be treated with or have not improved with hydroxyurea . Polycythemia vera is a slow-growing blood cancer where the bone marrow produces too many red blood cells .

- Graft-versus-Host Disease (GVHD): Ruxolitinib is indicated for steroid-refractory acute GVHD in individuals aged twelve and older, and for chronic GVHD after the failure of one or two systemic therapies in the same age group .

- Atopic Dermatitis: The topical form of ruxolitinib phosphate, a 1.5% cream, is used for short-term and non-continuous chronic treatment of mild to moderate atopic dermatitis in non-immunocompromised adults and pediatric patients 12 years and older when topical prescriptions are not adequately controlled or are not advisable .

- Vitiligo: Ruxolitinib cream is also used to treat nonsegmental vitiligo in adults and pediatric patients aged 12 years and older . It is the first FDA-approved treatment for repigmentation in vitiligo patients .

Pharmacokinetics and Pharmacodynamics

Ruxolitinib is well-absorbed with 95% bioavailability and is 97% bound to albumin . It is metabolized mainly in the liver via CYP3A4, and its metabolites are primarily eliminated through the kidneys . Renal dysfunction can increase exposure to active metabolites of ruxolitinib .

Research and Clinical Trials

作用機序

ルキソリチニブリン酸塩は、ヤヌスキナーゼ1とヤヌスキナーゼ2の活性を阻害することにより効果を発揮します。 これらのキナーゼは、サイトカインに応答して遺伝子発現を調節する、シグナル伝達および転写活性化因子タンパク質のリン酸化に関与しています。 この経路を阻害することにより、ルキソリチニブリン酸塩は悪性細胞の増殖を抑制し、炎症性サイトカインの産生を減少させます .

類似の化合物:

フェドラチニブ: 骨髄線維症の治療に使用される別のヤヌスキナーゼ阻害剤.

トファシチニブ: 関節リウマチやその他の炎症性疾患の治療に使用されるヤヌスキナーゼ阻害剤.

バリシチニブ: 関節リウマチとCOVID-19の治療に使用されるヤヌスキナーゼ阻害剤.

独自性: ルキソリチニブリン酸塩は、ヤヌスキナーゼ1とヤヌスキナーゼ2に対する高い選択性を持つことでユニークであり、骨髄増殖性腫瘍の治療に特に有効です。 サイトカインシグナル伝達経路を阻害する能力は、さまざまな炎症性および血液疾患における治療効果にも貢献しています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ruxolitinib phosphate involves multiple steps, starting with the preparation of intermediate compounds. One method includes reacting a compound of formula II with a compound of formula IV or a salt thereof to obtain a compound of formula III. This compound is then subjected to acyl halogenation, amidation, and dehydration reactions to form the final product .

Industrial Production Methods: An improved process for the preparation of ruxolitinib phosphate has been developed to meet commercial demands. This process involves the use of novel intermediate compounds and optimized reaction conditions to enhance yield and purity .

化学反応の分析

反応の種類: ルキソリチニブリン酸塩は、酸化、還元、および置換を含むさまざまな化学反応を起こします。 これらの反応は、その代謝処理と治療効果に不可欠です .

一般的な試薬と条件: ルキソリチニブリン酸塩の合成と反応に使用される一般的な試薬には、アシルハライド、アミン、および脱水剤が含まれます。 反応は通常、最適な収率と純度を確保するために、制御された温度とpH条件下で行われます .

主な生成物: ルキソリチニブリン酸塩の反応から生成される主な生成物には、薬理活性を保持し、治療効果に寄与する活性代謝物が含まれます .

4. 科学研究への応用

ルキソリチニブリン酸塩は、科学研究において幅広い応用範囲を持っています。

類似化合物との比較

Fedratinib: Another Janus kinase inhibitor used for the treatment of myelofibrosis.

Tofacitinib: A Janus kinase inhibitor used for the treatment of rheumatoid arthritis and other inflammatory conditions.

Baricitinib: A Janus kinase inhibitor used for the treatment of rheumatoid arthritis and COVID-19.

Uniqueness: Ruxolitinib phosphate is unique in its high selectivity for Janus kinase 1 and Janus kinase 2, which makes it particularly effective in treating myeloproliferative neoplasms. Its ability to inhibit cytokine signaling pathways also contributes to its therapeutic efficacy in various inflammatory and hematological disorders .

生物活性

Ruxolitinib phosphate is a potent and selective inhibitor of the Janus kinase (JAK) family, specifically targeting JAK1 and JAK2. This compound has demonstrated significant biological activity in various clinical and preclinical settings, particularly in the treatment of myelofibrosis and polycythemia vera. This article reviews the biological activity of ruxolitinib phosphate, including its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile.

Ruxolitinib phosphate inhibits the JAK-STAT signaling pathway, which is crucial for the transduction of signals from various cytokines involved in hematopoiesis and immune responses. By binding to JAK1 and JAK2, ruxolitinib prevents their activation, thereby inhibiting the phosphorylation of signal transducer and activator of transcription (STAT) proteins. This inhibition leads to reduced expression of pro-inflammatory cytokines and decreased cell proliferation in malignant cells .

Pharmacokinetics

The pharmacokinetic profile of ruxolitinib phosphate indicates that it is well-absorbed with a bioavailability of approximately 95%. It follows a two-compartment model with a terminal elimination half-life of about 3 hours. The drug is primarily metabolized by the CYP3A4 enzyme, resulting in several pharmacologically active metabolites . Key pharmacokinetic parameters are summarized in Table 1.

| Parameter | Value |

|---|---|

| Bioavailability | 95% |

| Terminal half-life | ~3 hours |

| Volume of distribution | 53-65 L |

| Protein binding | ~97% (mainly albumin) |

| Major metabolic pathway | CYP3A4 |

Clinical Efficacy

Ruxolitinib phosphate has been evaluated in multiple clinical trials for its efficacy in treating myelofibrosis and polycythemia vera. The pivotal COMFORT-I and COMFORT-II trials demonstrated that ruxolitinib significantly improved overall survival rates compared to placebo or best available therapy. In these studies, patients treated with ruxolitinib had a three-year survival probability of 70% to 79%, compared to 61% to 59% for control groups .

Case Study: COMFORT Trials

- Study Design : Randomized, double-blind trials comparing ruxolitinib with placebo (COMFORT-I) or best available therapy (COMFORT-II).

- Endpoints : Overall survival, spleen volume reduction, symptom improvement.

- Results : Significant reductions in spleen size and symptom burden were observed in patients receiving ruxolitinib.

Safety Profile

The safety profile of ruxolitinib phosphate includes common adverse events such as thrombocytopenia, anemia, headache, dizziness, and abdominal pain. Serious adverse effects may lead to treatment discontinuation but are relatively rare . Table 2 outlines the most common adverse events reported in clinical trials.

| Adverse Event | Incidence (%) |

|---|---|

| Thrombocytopenia | >20 |

| Anemia | >20 |

| Headache | >10 |

| Dizziness | >10 |

| Abdominal Pain | >10 |

特性

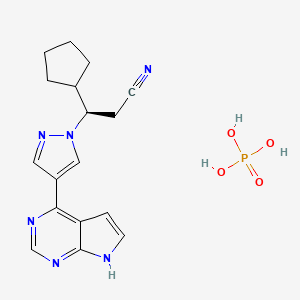

IUPAC Name |

(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6.H3O4P/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;1-5(2,3)4/h6,8-12,15H,1-5H2,(H,19,20,21);(H3,1,2,3,4)/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMWPOCYMYGEDM-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N6O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00911086 | |

| Record name | Phosphoric acid--3-cyclopentyl-3-[4-(1H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092939-17-7 | |

| Record name | Jakafi | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092939-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruxolitinib phosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092939177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid--3-cyclopentyl-3-[4-(1H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-(4-(7H-PYRROLO[2,3,-D]PYRIMIDIN-4-YL)-1 H-PYRAZOL-1-YL-3)-CYCLOPENTYLPROPANENITRILE PHOSPHATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUXOLITINIB PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/436LRU32H5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。